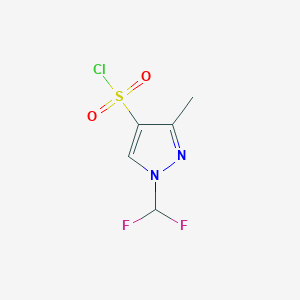

1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-(difluoromethyl)-3-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-10(9-3)5(7)8/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJILWYBETJFERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424525 | |

| Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957490-44-7 | |

| Record name | 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of modern fungicides. This document outlines a plausible and chemically sound synthetic pathway, details experimental protocols based on established methodologies, and presents expected characterization data.

Introduction

This compound, with the CAS number 957490-44-7, is a crucial building block in the synthesis of a variety of agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] Its structural features, including the difluoromethyl group and the reactive sulfonyl chloride moiety, make it an important synthon for introducing the pyrazole core into more complex molecules. This guide details a likely synthetic route starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step process starting from the well-documented intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This precursor is synthesized via the cyclization of a diketone equivalent with methylhydrazine.[4][5] The carboxylic acid is then decarboxylated to yield the core pyrazole, which undergoes direct sulfochlorination.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Add a high-boiling point solvent such as quinoline or diphenyl ether.

-

Optionally, add a catalytic amount of copper powder or copper(I) oxide.

-

Heat the reaction mixture to a high temperature (typically 200-250 °C) and monitor the reaction progress by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash the organic layer with an acidic solution (e.g., 1M HCl) to remove the solvent, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Synthesis of this compound

Principle: This transformation is based on the direct electrophilic sulfochlorination of the pyrazole ring at the C4 position, which is activated for such reactions. A common method for the sulfochlorination of pyrazoles involves the use of chlorosulfonic acid, often in the presence of thionyl chloride.[6]

Procedure:

-

In a fume hood, add 1-(difluoromethyl)-3-methyl-1H-pyrazole (1.0 eq) to a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, add thionyl chloride (1.5-2.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water until the washings are neutral and then dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture).

Characterization Data

While specific experimental characterization data for this compound is not extensively published, the following table summarizes the expected and known properties.

| Property | Expected / Known Value |

| Molecular Formula | C₅H₅ClF₂N₂O₂S |

| Molecular Weight | 230.62 g/mol |

| CAS Number | 957490-44-7 |

| Appearance | Expected to be a white to off-white crystalline solid |

| Melting Point | Not reported |

| ¹H NMR | Expected signals for methyl, pyrazole C-H, and difluoromethyl C-H protons |

| ¹³C NMR | Expected signals for all 5 carbon atoms |

| ¹⁹F NMR | Expected signal for the difluoromethyl group |

| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight |

| Infrared (IR) | Expected characteristic peaks for S=O stretching (sulfonyl group) |

Experimental and Characterization Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of the target compound.

Caption: Workflow from synthesis to final characterization.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents with extreme care.

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The proposed synthetic protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize conditions as necessary.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the versatile chemical intermediate, 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride. This compound, with the chemical formula C₅H₅ClF₂N₂O₂S and a molecular weight of approximately 230.62 g/mol , is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmaceutical agents.[1][2] This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), detailed experimental protocols for its synthesis and characterization, and logical workflows for its analysis.

Spectroscopic Data

While specific experimental spectra for 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride are not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | t (J ≈ 54 Hz) | 1H | -CHF₂ |

| ~8.5 | s | 1H | Pyrazole C5-H |

| ~2.5 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Pyrazole C3 |

| ~140 | Pyrazole C5 |

| ~120 | Pyrazole C4 |

| ~115 (t) | -CHF₂ |

| ~15 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -90 to -120 | d (J ≈ 54 Hz) | -CHF₂ |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3200 | Medium | C-H stretching (aromatic/heteroaromatic) |

| 2900 - 3000 | Weak | C-H stretching (aliphatic) |

| 1370 - 1380 | Strong | S=O stretching (asymmetric) |

| 1180 - 1190 | Strong | S=O stretching (symmetric) |

| 1000 - 1200 | Strong | C-F stretching |

| 700 - 800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 230 | [M]⁺ |

| 232 | [M+2]⁺ (³⁷Cl isotope) |

| 165 | [M - SO₂Cl]⁺ |

Predicted collision cross section (CCS) values for various adducts have also been calculated, which can be valuable for ion mobility mass spectrometry.[3][4] For example, the predicted CCS for the [M+H]⁺ adduct is approximately 137.9 Ų.[3]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and spectroscopic analysis of similar pyrazole sulfonyl chlorides and related heterocyclic compounds.[5]

Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride

A plausible synthetic route involves the chlorosulfonation of a 1-(difluoromethyl)-3-methyl-1H-pyrazole precursor. The synthesis of this precursor can be achieved through the cyclization of a suitable diketone with difluoromethylhydrazine.

Materials:

-

1-(Difluoromethyl)-3-methyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

Procedure:

-

To a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere, slowly add 1-(difluoromethyl)-3-methyl-1H-pyrazole in chloroform.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully add thionyl chloride.

-

Reheat the mixture to 60 °C for an additional 1-2 hours.

-

Cool the reaction to room temperature and pour it carefully onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

General Considerations:

-

NMR: Samples for NMR spectroscopy should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard.

-

IR: Infrared spectra can be obtained using KBr pellets for solid samples or as a thin film for oils on a salt plate (e.g., NaCl or KBr).

-

MS: Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Instrumentation:

-

NMR: A 400 or 500 MHz spectrometer.

-

IR: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

MS: A high-resolution mass spectrometer (HRMS).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride and a general synthetic pathway.

Caption: Spectroscopic analysis workflow for structural elucidation.

Caption: General synthetic pathway for the target compound.

References

- 1. scbt.com [scbt.com]

- 2. 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]

- 3. PubChemLite - 1-(difluoromethyl)-3-methyl-1h-pyrazole-4-sulfonyl chloride (C5H5ClF2N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 1-(difluoromethyl)-3,5-dimethyl-1h-pyrazole-4-sulfonyl chloride (C6H7ClF2N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Pyrazole-4-Sulfonyl Chlorides with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of pyrazole-4-sulfonyl chlorides with a range of nucleophiles. Pyrazole-4-sulfonyl chlorides are versatile building blocks in medicinal chemistry and drug development, primarily utilized for the synthesis of sulfonamides. This document details the synthesis of the parent sulfonyl chlorides and their subsequent reactions with various nucleophilic partners, including amines, alcohols, thiols, and azide ions. Experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to offer a practical resource for chemists in the field.

Introduction

The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds.[1][2][3] Consequently, the functionalization of the pyrazole ring is of significant interest in the design and synthesis of novel therapeutic agents. Pyrazole-4-sulfonyl chlorides, in particular, serve as key electrophilic intermediates for the introduction of the sulfonyl moiety, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[1][4] Understanding the reactivity of these sulfonyl chlorides with various nucleophiles is crucial for the efficient and predictable synthesis of target molecules. This guide aims to consolidate the available information on this topic, presenting it in a clear and accessible format for researchers in drug discovery and development.

Synthesis of Pyrazole-4-Sulfonyl Chlorides

The primary route for the synthesis of pyrazole-4-sulfonyl chlorides involves the direct chlorosulfonylation of a substituted pyrazole.[1]

General Experimental Protocol for Chlorosulfonylation

A solution of the starting pyrazole in a suitable solvent, such as chloroform, is treated with an excess of chlorosulfonic acid, often in the presence of thionyl chloride. The reaction is typically performed at elevated temperatures.[1]

Detailed Protocol for the Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: [1]

-

A mixture of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform is added slowly to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then heated to 60 °C and stirred for 10 hours.

-

Thionyl chloride (1.32 equiv) is added to the reaction mass at 60 °C over 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60 °C.

-

After completion, the reaction is cooled, and the mixture is carefully added to a mixture of dichloromethane and ice-cold water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude pyrazole-4-sulfonyl chloride.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

Reactivity with Nucleophiles

The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. The general reaction mechanism involves the displacement of the chloride ion by the incoming nucleophile. This can proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway, depending on the nucleophile, substrate, and reaction conditions.

Caption: General reaction of pyrazole-4-sulfonyl chlorides with nucleophiles.

Reaction with Amines (Sulfonamide Formation)

The most extensively studied reaction of pyrazole-4-sulfonyl chlorides is their reaction with primary and secondary amines to yield the corresponding pyrazole-4-sulfonamides. These compounds are of significant interest in drug discovery due to their diverse biological activities.[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol for Sulfonamide Synthesis: [1]

-

To a solution of the amine (1.05 equiv) in dichloromethane, a base such as diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv) is added at room temperature.

-

A solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane is then added to the mixture.

-

The reaction is stirred at room temperature for an extended period (e.g., 16 hours).

-

Upon completion, the reaction is quenched with cold water.

-

The organic layer is separated, dried over sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography.

Table 1: Synthesis of Pyrazole-4-Sulfonamides with Various Amines [1]

| Pyrazole-4-sulfonyl chloride | Amine | Base | Solvent | Time (h) | Yield (%) |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 16 | 55 |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 16 | Not specified |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA | DCM | 16 | 41-71 |

DCM: Dichloromethane, DIPEA: Diisopropylethylamine

Reaction with Alcohols (Sulfonate Ester Formation)

While less documented for pyrazole-4-sulfonyl chlorides specifically, the reaction of sulfonyl chlorides with alcohols to form sulfonate esters is a fundamental transformation in organic synthesis. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which also often serves as the solvent.

General Workflow for Sulfonate Ester Formation:

Caption: A typical workflow for the synthesis of pyrazole-4-sulfonate esters.

No specific experimental data for the reaction of pyrazole-4-sulfonyl chlorides with alcohols was found in the reviewed literature.

Reaction with Thiols (Thiosulfonate Ester Formation)

No specific experimental data for the reaction of pyrazole-4-sulfonyl chlorides with thiols was found in the reviewed literature.

Reaction with Azide Ion (Sulfonyl Azide Formation)

Pyrazole-4-sulfonyl azides can be synthesized from the corresponding sulfonyl chlorides by reaction with an azide salt, such as sodium azide. Sulfonyl azides are versatile intermediates in organic synthesis, notably used in "click chemistry" and for the generation of nitrenes.

General Experimental Protocol for Sulfonyl Azide Synthesis: [5]

-

The pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent, such as a mixture of acetone and water.

-

Sodium azide is added to the solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The product is typically isolated by extraction and purified by crystallization or chromatography.

Specific yield data for the synthesis of pyrazole-4-sulfonyl azides was not detailed in the provided search results.

Mechanistic Considerations

The nucleophilic substitution at the sulfonyl sulfur of pyrazole-4-sulfonyl chlorides is believed to proceed through mechanisms analogous to those of other aryl and heteroaryl sulfonyl chlorides.

Proposed Mechanistic Pathways:

Caption: Proposed mechanisms for nucleophilic substitution on pyrazole-4-sulfonyl chlorides.

The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the substitution pattern on the pyrazole ring. For strong nucleophiles, a concerted SN2-type pathway is often favored. For weaker nucleophiles or in polar solvents that can stabilize charged intermediates, a stepwise addition-elimination mechanism involving a pentacoordinate sulfurane intermediate may be more likely.

Data Summary

Table 2: Summary of Reaction Conditions and Yields for the Synthesis of Pyrazole-4-Sulfonyl Chloride Derivatives

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | [1] |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine, DIPEA | Dichloromethane | RT | 16 | 3,5-dimethyl-N-(phenethyl)-1H-pyrazole-4-sulfonamide | 55 | [1] |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives, DIPEA | Dichloromethane | RT | 16 | Substituted pyrazole-4-sulfonamides | 41-71 | [1] |

RT: Room Temperature

Conclusion

Pyrazole-4-sulfonyl chlorides are valuable electrophilic reagents for the synthesis of a variety of pyrazole derivatives. Their reactivity is dominated by nucleophilic substitution at the sulfonyl sulfur. The reaction with amines to form sulfonamides is well-established and provides a reliable method for accessing compounds with potential biological activity. While the reactions with other nucleophiles such as alcohols, thiols, and azides are expected to proceed similarly, there is a notable lack of specific experimental data and quantitative studies in the current literature for these transformations on the pyrazole-4-sulfonyl chloride scaffold. Further research in these areas would significantly enhance the utility of these important building blocks in medicinal chemistry and drug discovery.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 957490-44-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and supply of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride, CAS number 957490-44-7. This compound is a key intermediate in the synthesis of various agrochemicals, particularly fungicides.

Chemical and Physical Properties

1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole derivative containing a sulfonyl chloride functional group. The presence of a difluoromethyl group is a common feature in many modern agrochemicals, often enhancing their biological activity.

| Property | Value | Reference |

| CAS Number | 957490-44-7 | [1][2] |

| IUPAC Name | 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride | [1] |

| Molecular Formula | C5H5ClF2N2O2S | [1][2] |

| Molecular Weight | 230.62 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| MDL Number | MFCD04970130 | [1] |

Synthesis and Application as a Chemical Intermediate

Extensive literature and patent searches indicate that 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is not typically studied for its own biological activity. Instead, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its primary application appears to be in the preparation of pyrazole-based fungicides.[3][4]

The sulfonyl chloride group is a reactive functional group that can readily undergo reactions, such as sulfonamide formation, to link the pyrazole core to other chemical moieties.

Below is a generalized experimental workflow illustrating the role of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride as an intermediate in the synthesis of a hypothetical fungicide.

Biological Activity and Signaling Pathways

As a chemical intermediate, 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride is not expected to have significant, intentional biological activity itself. Its purpose is to be chemically transformed into a final product. Therefore, there is no available information on signaling pathways directly modulated by this compound. The biological activity and associated signaling pathways would be characteristic of the final products synthesized from it. For instance, many pyrazole-based fungicides are known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi.

The logical relationship for the development of a final active ingredient is depicted below.

References

- 1. 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 4. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Difluoromethyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethyl-pyrazole derivatives have emerged as a significant class of compounds in medicinal and agricultural chemistry. The incorporation of the difluoromethyl (CHF2) group into the pyrazole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of atoms and the conformational preferences of these molecules is paramount for rational drug design and the development of novel, effective agrochemicals.

This technical guide provides a comprehensive overview of the molecular structure and conformation of difluoromethyl-pyrazole derivatives, supported by quantitative data from X-ray crystallography, detailed experimental protocols, and computational analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of this important class of molecules.

Molecular Structure and Quantitative Data

The precise geometric parameters of difluoromethyl-pyrazole derivatives are best determined by single-crystal X-ray diffraction. Below are tabulated crystallographic data for representative compounds, providing insights into bond lengths, bond angles, and dihedral angles. These data offer a quantitative basis for understanding the structural landscape of this chemical class.

Table 1: Selected Bond Lengths (Å) for Representative Difluoromethyl-Pyrazole Derivatives

| Bond | 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate[1][2] | N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[3][4] |

| C(pyrazole)-CHF2 | 1.50(2) | 1.51(3) |

| C-F1 | 1.35(2) | 1.34(3) |

| C-F2 | 1.36(2) | 1.35(3) |

| N1-N2 (pyrazole) | 1.36(1) | 1.37(2) |

| N1-C5 (pyrazole) | 1.33(1) | 1.34(2) |

| N2-C3 (pyrazole) | 1.35(1) | 1.36(2) |

| C3-C4 (pyrazole) | 1.40(1) | 1.41(2) |

| C4-C5 (pyrazole) | 1.41(1) | 1.42(2) |

Table 2: Selected Bond Angles (°) for Representative Difluoromethyl-pyrazole Derivatives

| Angle | 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate[1][2] | N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[3][4] |

| F1-C-F2 | 106.5(1) | 107.2(2) |

| C(pyrazole)-C-F1 | 111.2(1) | 110.8(2) |

| C(pyrazole)-C-F2 | 110.9(1) | 111.1(2) |

| N2-N1-C5 | 111.5(1) | 111.2(1) |

| N1-N2-C3 | 105.9(1) | 106.3(1) |

| N2-C3-C4 | 111.3(1) | 110.9(1) |

| C3-C4-C5 | 104.8(1) | 105.1(1) |

| N1-C5-C4 | 106.5(1) | 106.5(1) |

Table 3: Selected Dihedral Angles (°) for Representative Difluoromethyl-pyrazole Derivatives

| Dihedral Angle | 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate[1][2] | N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[3][4] |

| Pyrazole Ring - Pyridine Ring | 32.18(6) | - |

| Pyrazole Ring - Phenylamino Ring | - | 58.4(1) |

| C(pyrazole)-C-H-F1 | 60.2 | 59.8 |

| C(pyrazole)-C-H-F2 | -59.7 | -60.1 |

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the molecular structure of difluoromethyl-pyrazole derivatives.

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to obtain single crystals of suitable quality (typically >0.1 mm in all dimensions).

-

-

Crystal Mounting:

-

Select a well-formed, single crystal under a polarized light microscope.

-

Mount the crystal on a goniometer head using a cryoprotectant oil (e.g., Paratone-N).

-

-

Data Collection:

-

Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities and positions.

-

Apply corrections for absorption and other experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

-

Structure Refinement:

-

Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The final refined structure provides accurate bond lengths, bond angles, and dihedral angles.

-

NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of difluoromethyl-pyrazole derivatives in solution.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

For ¹⁹F NMR, use a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

-

Use a standard reference compound for chemical shift calibration (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

Typical ¹H NMR parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Typical ¹⁹F NMR parameters: spectral width of -50 to -250 ppm, ¹H decoupling to simplify the spectra.

-

-

Data Analysis:

-

Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of nuclei.

-

Analyze the chemical shifts, coupling constants (J-couplings), and multiplicities to elucidate the molecular structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more complex structures.

-

Conformational Analysis

The conformational preferences of the difluoromethyl group are a key determinant of the overall shape and biological activity of these pyrazole derivatives. The rotation around the single bond connecting the CHF2 group to the pyrazole ring is of particular interest.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of these molecules. By calculating the potential energy surface as a function of the dihedral angle between the pyrazole ring and the C-H bond of the difluoromethyl group, the rotational barrier and the preferred conformations can be determined.

Generally, the difluoromethyl group is expected to adopt a staggered conformation relative to the substituents on the pyrazole ring to minimize steric hindrance. The C-H bond of the CHF2 group often prefers to be oriented away from the larger adjacent substituent on the pyrazole ring. The rotational barrier for the CHF2 group attached to an aromatic ring is typically in the range of 1-3 kcal/mol. This relatively low barrier suggests that at room temperature, multiple conformations may be populated in solution.

Mandatory Visualizations

Caption: General synthesis workflow for difluoromethyl-pyrazole derivatives.

Caption: Relationship between molecular conformation and biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Theoretical Calculations on the Reactivity of Pyrazole Sulfonyl Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the reactivity of pyrazole sulfonyl chlorides, a class of reagents of significant interest in medicinal chemistry and drug development. Leveraging the principles of computational chemistry, particularly Density Functional Theory (DFT), this document outlines the methodologies for predicting and understanding the electrophilic nature of these compounds. Key reactivity descriptors, such as Frontier Molecular Orbitals (HOMO-LUMO) and Fukui functions, are discussed in detail. The guide presents illustrative quantitative data in structured tables and provides detailed computational protocols. Furthermore, reaction pathways and computational workflows are visualized using Graphviz (DOT language) to offer a clear and practical resource for researchers in the field.

Introduction

Pyrazole sulfonyl chlorides are versatile building blocks in organic synthesis, primarily utilized for the preparation of pyrazole sulfonamides, a scaffold present in numerous biologically active compounds. The reactivity of these molecules is governed by the highly electrophilic sulfur atom of the sulfonyl chloride moiety, making them susceptible to nucleophilic attack. Understanding the nuances of this reactivity on a quantum-chemical level is crucial for reaction optimization, predicting regioselectivity, and designing novel synthetic pathways.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating reaction mechanisms and predicting chemical reactivity. By modeling the electronic structure of pyrazole sulfonyl chlorides, we can gain insights into their stability, electrophilicity, and the preferred sites for nucleophilic attack. This guide details the application of these computational methods to the study of pyrazole sulfonyl chloride reactivity.

Theoretical Background: Key Reactivity Descriptors

The reactivity of a chemical species can be rationalized through several key theoretical concepts and calculated parameters. For pyrazole sulfonyl chlorides, the following descriptors are particularly insightful:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The energy of the LUMO is indicative of the molecule's ability to accept electrons. A lower LUMO energy suggests a higher electrophilicity. The distribution of the LUMO over the molecule can pinpoint the most probable sites for nucleophilic attack.

-

Fukui Functions: These descriptors, derived from conceptual DFT, quantify the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. The Fukui function, f(r), is a powerful tool for identifying local reactivity.

-

The nucleophilic Fukui function (f+(r)) indicates the propensity of a site to accept an electron (i.e., undergo nucleophilic attack).

-

The electrophilic Fukui function (f-(r)) indicates the propensity of a site to donate an electron (i.e., undergo electrophilic attack). For pyrazole sulfonyl chlorides, the sites with the largest f+(r) values are the most electrophilic centers.

-

-

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). For pyrazole sulfonyl chlorides, the sulfur atom of the -SO2Cl group is expected to be in a region of strong positive potential, highlighting its electrophilicity.

Computational Methodologies

The theoretical investigation of pyrazole sulfonyl chloride reactivity typically involves the following computational steps:

Geometry Optimization and Frequency Calculations

The first step in any computational study is to determine the ground-state geometry of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. It is crucial to perform a frequency calculation following optimization to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Level of Theory: A common and reliable choice for these calculations is Density Functional Theory (DFT) with a hybrid functional such as B3LYP.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost.

Calculation of Reactivity Descriptors

Once the optimized geometry is obtained, the electronic properties and reactivity descriptors can be calculated.

-

FMO Analysis: The energies and spatial distributions of the HOMO and LUMO are obtained from the output of the DFT calculation.

-

Fukui Function Calculation: Fukui functions are typically calculated using a finite difference approximation, which involves performing single-point energy calculations on the N, N+1, and N-1 electron systems of the molecule at the optimized geometry of the neutral (N electron) species. The atomic charges from these calculations are then used to compute the condensed Fukui functions for each atom.

Reaction Pathway and Transition State Analysis

To study a specific reaction, such as the reaction of a pyrazole sulfonyl chloride with an amine, the reaction pathway can be modeled. This involves:

-

Locating Reactants and Products: The geometries of the reactants and products are optimized.

-

Finding the Transition State (TS): A transition state search algorithm is used to locate the saddle point on the potential energy surface connecting the reactants and products. A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the desired reactants and products.

Illustrative Results and Data Presentation

The following tables present hypothetical but representative quantitative data for a model compound, 1H-pyrazole-4-sulfonyl chloride, calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -8.25 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 6.75 |

A smaller HOMO-LUMO gap generally implies higher reactivity. The relatively large gap here suggests good kinetic stability.

Table 2: Condensed Fukui Functions (f+) for Nucleophilic Attack

| Atom | Atomic Site | f+ |

| S | Sulfonyl Sulfur | 0.45 |

| Cl | Chlorine | 0.15 |

| C4 | Pyrazole Carbon | 0.12 |

| N1 | Pyrazole Nitrogen | 0.08 |

| N2 | Pyrazole Nitrogen | 0.05 |

The highest f+ value on the sulfur atom strongly indicates that it is the primary site for nucleophilic attack.

Table 3: Calculated Energy Profile for the Reaction with Ammonia

| Species | Relative Energy (kcal/mol) |

| Reactants (Pyrazole-SO2Cl + NH3) | 0.0 |

| Transition State (TS) | +12.5 |

| Products (Pyrazole-SO2NH2 + HCl) | -25.0 |

The calculated activation energy of 12.5 kcal/mol suggests a facile reaction at room temperature. The overall reaction is exothermic.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical computational workflow and a proposed reaction mechanism.

An In-depth Technical Guide to the Electrophilicity of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic intermediate, primarily utilized in the synthesis of agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The electrophilic nature of the sulfonyl chloride moiety is central to its utility, allowing for the facile introduction of the pyrazole scaffold into a variety of molecular structures through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and electrophilic character of this important building block. While specific quantitative and computational data for this exact molecule are not extensively available in public literature, this guide consolidates information from analogous structures and established chemical principles to provide a thorough understanding of its chemical behavior.

Introduction

The pyrazole ring is a prominent scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole core is crucial for modulating these properties. This compound serves as a highly reactive electrophile, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-linked derivatives. The presence of the electron-withdrawing difluoromethyl group on the pyrazole ring is expected to enhance the electrophilicity of the sulfonyl chloride group, making it a versatile reagent for synthetic chemists.

Synthesis of this compound

Proposed Synthetic Workflow

Stability and Storage of Pyrazole Sulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for pyrazole sulfonyl chlorides, a class of reagents critical in medicinal chemistry and drug development for the synthesis of sulfonamides and other derivatives. Understanding the stability profile of these compounds is paramount for ensuring reaction efficiency, purity of products, and safety in the laboratory.

Core Concepts in Stability

Pyrazole sulfonyl chlorides are reactive molecules susceptible to degradation through several pathways. The stability of these compounds is influenced by the substitution pattern on the pyrazole ring, the position of the sulfonyl chloride group, and the presence of external factors such as moisture, heat, and light. Compared to their sulfonyl fluoride counterparts, sulfonyl chlorides are generally more reactive but less stable.

The primary degradation pathways for heteroaromatic sulfonyl chlorides, including pyrazole derivatives, are hydrolysis and formal SO2 extrusion.[1][2] Hydrolysis, a reaction with water, leads to the formation of the corresponding sulfonic acid, while SO2 extrusion results in the formation of a chloro-pyrazole derivative.[1][2] The propensity for each pathway is dictated by the electronic and steric environment of the sulfonyl chloride moiety.

Factors Affecting Stability and Recommended Storage

Based on extensive safety data and handling guidelines, the following conditions are critical for maintaining the integrity of pyrazole sulfonyl chlorides.

| Parameter | Condition | Rationale and Incompatible Materials |

| Temperature | Cool (typically 2-8°C) | Minimizes thermal decomposition and slows down reaction kinetics with trace contaminants. |

| Atmosphere | Dry, Inert (e.g., Nitrogen, Argon) | Pyrazole sulfonyl chlorides are highly sensitive to moisture, which leads to rapid hydrolysis. An inert atmosphere prevents both hydrolysis and oxidation. |

| Light | Dark place | Protects from potential photodegradation, although this is generally a lesser concern than hydrolysis. |

| Container | Tightly sealed | Prevents ingress of atmospheric moisture. |

| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Oxidizing Agents | These substances react readily with the sulfonyl chloride group, leading to degradation of the reagent and potential formation of hazardous byproducts. |

Degradation Pathways

The two primary degradation pathways for pyrazole sulfonyl chlorides are illustrated below. The predominance of one pathway over the other is dependent on the specific structure of the pyrazole derivative and the reaction conditions.

Experimental Protocols for Stability Assessment

While specific quantitative stability data for pyrazole sulfonyl chlorides is not extensively published, the following experimental protocols, adapted from general guidelines for reactive compounds and studies on related sulfonyl chlorides, can be employed to assess their stability.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of a pyrazole sulfonyl chloride in aqueous or aqueous/organic solvent systems.

Methodology:

-

Sample Preparation: Prepare a stock solution of the pyrazole sulfonyl chloride in a dry, aprotic solvent (e.g., acetonitrile).

-

Reaction Initiation: Add a known volume of the stock solution to a pre-thermostated reaction vessel containing the hydrolysis medium (e.g., a buffered aqueous solution or a mixture of water and an organic solvent).

-

Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

-

Quenching (if necessary): Immediately quench the reaction in the aliquot, for example, by derivatizing the remaining sulfonyl chloride with a nucleophile (e.g., an amine) that forms a stable, easily quantifiable product.

-

Analysis: Analyze the quenched samples by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Monitor the disappearance of the pyrazole sulfonyl chloride and the appearance of the pyrazole sulfonic acid.

-

Data Analysis: Plot the concentration of the pyrazole sulfonyl chloride versus time and determine the rate constant of hydrolysis.

The following diagram outlines the general workflow for a hydrolytic stability study.

Thermal Stability Assessment

Objective: To evaluate the thermal stability of a pyrazole sulfonyl chloride and identify its decomposition products.

Methodology:

-

Instrumentation: Utilize techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

TGA Protocol:

-

Place a small, accurately weighed sample of the pyrazole sulfonyl chloride in the TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

-

-

DSC Protocol:

-

Place a small sample in a sealed DSC pan.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the heat flow to or from the sample. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

-

-

Decomposition Product Analysis (TGA-MS/FTIR): Couple the TGA instrument to a Mass Spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer to identify the gaseous products evolved during decomposition (e.g., SO2, HCl).

Photostability Assessment

Objective: To determine the susceptibility of a pyrazole sulfonyl chloride to degradation upon exposure to light.

Methodology (based on ICH Q1B Guidelines):

-

Sample Preparation: Prepare samples of the pyrazole sulfonyl chloride as a solid and, if relevant, in a solution in a photochemically inert and transparent container. Prepare "dark" control samples by wrapping identical samples in aluminum foil.

-

Light Exposure: Expose the samples to a light source that produces both visible and UV output (e.g., a xenon or metal halide lamp). The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Analysis: After the exposure period, compare the exposed samples to the dark controls. Analyze for degradation using a stability-indicating HPLC method to quantify the parent compound and any photoproducts.

-

Evaluation: Assess the extent of degradation and identify the major photodegradation products.

Synthesis and Handling Considerations

The synthesis of pyrazole sulfonyl chlorides often involves the use of highly reactive and corrosive reagents such as chlorosulfonic acid and thionyl chloride.[3] The workup procedures for these syntheses provide insights into the stability of the products. For instance, quenching the reaction mixture in ice-water and washing the solid product with cold water is a common practice.[4] This suggests that while pyrazole sulfonyl chlorides are susceptible to hydrolysis, the rate can be managed at low temperatures, allowing for their isolation from aqueous media. However, prolonged contact with water should be avoided.

Conclusion

The stability of pyrazole sulfonyl chlorides is a critical consideration for their effective use in research and development. These compounds are primarily susceptible to hydrolysis and, in some cases, thermal decomposition via SO2 extrusion. To ensure their integrity, they must be stored in cool, dry, and inert conditions, away from incompatible materials. While quantitative stability data for this specific class of compounds is limited in the public domain, the experimental protocols outlined in this guide provide a framework for researchers to assess the stability of their specific pyrazole sulfonyl chloride derivatives. A thorough understanding of these stability aspects will lead to more reliable synthetic outcomes and safer laboratory practices.

References

Methodological & Application

Application Notes and Protocols: Reaction of 1-Difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonamide core is a key pharmacophore found in a variety of biologically active compounds, particularly in the agrochemical field. The synthesis of this scaffold is of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the efficient synthesis of N-substituted 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides through the reaction of 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with primary amines.

The described reaction is a robust and versatile method for the preparation of a library of pyrazole sulfonamide derivatives. The protocol is based on established sulfonamide synthesis methodologies and can be adapted for a wide range of primary amines.

Reaction Scheme

The general reaction involves the nucleophilic attack of a primary amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of N-substituted 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of pyrazole sulfonamides based on analogous reactions.[1] Yields are representative and may vary depending on the specific primary amine and reaction scale.

| Entry | Primary Amine (R-NH₂) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aniline | DIPEA | DCM | 16 | 25-30 | 85-95 |

| 2 | Benzylamine | Triethylamine | THF | 12 | 25-30 | 80-90 |

| 3 | 2-Phenylethylamine | DIPEA | DCM | 16 | 25-30 | 90-98[1] |

| 4 | Cyclohexylamine | Pyridine | Dichloromethane | 12 | 25 | 82-92 |

DIPEA = Diisopropylethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide.

Protocol 1: Synthesis of N-(2-phenylethyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide

This protocol is adapted from a general procedure for the synthesis of pyrazole-4-sulfonamides.[1]

Materials:

-

This compound (1.0 equiv)

-

2-Phenylethylamine (1.05 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

-

Dichloromethane (DCM) (10 volumes)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred solution of 2-phenylethylamine (1.05 equiv) and diisopropylethylamine (3.0 equiv) in dichloromethane (5 volumes) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in dichloromethane (5 volumes) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 16 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (10 volumes) and wash sequentially with deionized water (2 x 10 volumes), saturated sodium bicarbonate solution (1 x 10 volumes), and brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-(2-phenylethyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides.

Caption: Step-by-step workflow for the synthesis of pyrazole sulfonamides.

Applications in Drug Discovery and Development

The 1-difluoromethyl-3-methyl-1H-pyrazole-4-carboxamide scaffold, a close analog to the sulfonamide, is a key component in a number of commercial fungicides that act as succinate dehydrogenase inhibitors (SDHI).[2] This highlights the importance of the 1-difluoromethyl-3-methyl-1H-pyrazole moiety in the development of biologically active molecules. The corresponding sulfonamides are of significant interest as potential bioisosteres of the carboxamides, offering different physicochemical properties that could lead to improved pharmacokinetic profiles or novel biological activities. Researchers can utilize the provided protocols to generate diverse libraries of these sulfonamides for screening in various biological assays.

Safety Precautions

-

This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction generates HCl, which is neutralized by the base. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent the ingress of moisture.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of novel sulfonamides derived from 1-difluoromethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride offers a promising avenue for the discovery of new therapeutic agents and agrochemicals. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When combined with a sulfonamide moiety, the resulting compounds, known as pyrazole sulfonamides, exhibit a wide spectrum of biological activities.[2][3]

Published research on analogous pyrazole sulfonamides has demonstrated significant potential in several key areas:

-

Anticancer and Antiproliferative Activity: Various substituted pyrazole sulfonamides have been shown to possess potent antiproliferative effects against cancer cell lines.[4][5][6] The mechanism of action, while diverse, can involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.

-

Antimicrobial and Antifungal Activity: The structural motifs of pyrazole and sulfonamide are present in commercially available antibiotics and antifungal agents.[7][8] Novel derivatives are actively being explored as new agents to combat drug-resistant pathogens. The difluoromethyl group, in particular, is a key component in several modern fungicides that act as succinate dehydrogenase inhibitors (SDHI).[4]

-

Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors, most famously targeting carbonic anhydrases.[5] The pyrazole scaffold allows for diverse substitutions to achieve high affinity and selectivity for various enzymatic targets, including acetohydroxyacid synthase (AHAS), a target for herbicides.[9]

-

Antiviral and Anti-inflammatory Properties: Certain heterocyclic compounds containing sulfonate moieties have been reported to exhibit antiviral activities.[7] Additionally, pyrazole derivatives have a long history as anti-inflammatory agents.[5]

The target molecule, this compound, serves as a versatile building block. The difluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable substituent in drug design. By reacting this sulfonyl chloride with a diverse library of primary and secondary amines, researchers can generate a wide array of novel sulfonamide candidates for screening and development.

Visualizations

Caption: Synthetic workflow from the starting sulfonyl chloride to a library of novel sulfonamides and their potential applications.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of the precursor pyrazole, its conversion to the key sulfonyl chloride intermediate, and the subsequent synthesis of novel sulfonamides.

Note: The synthesis of this compound is not explicitly detailed in a single source. Protocol 2 is an adapted method based on established procedures for analogous pyrazole systems.[5]

Caption: Step-by-step workflow for the synthesis and characterization of novel pyrazole sulfonamides.

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole

This procedure is based on the multi-step synthesis of the corresponding carboxylic acid, which is a widely used commercial intermediate.[2][4]

Step 1.1: Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

-

Combine ethyl difluoroacetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to initiate the reaction, which forms the enol ether intermediate.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, remove the volatile byproducts under reduced pressure. The crude product is often used directly in the next step.

Step 1.2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

-

Dissolve the crude product from Step 1.1 in a suitable solvent such as ethanol or toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add methylhydrazine. An exothermic reaction is expected. Maintain the temperature below 10 °C.[9]

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up involves quenching with water and extracting the product with a solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the pyrazole ester.

Step 1.3: Hydrolysis and Decarboxylation (Conceptual) To obtain the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole, a hydrolysis followed by decarboxylation would be necessary. A more direct synthesis might be available but is not prominently featured in the literature.

-

Hydrolyze the ester from Step 1.2 using an aqueous base (e.g., NaOH) to form the sodium salt of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4]

-

Acidify the solution to obtain the carboxylic acid.

-

Decarboxylation of the resulting carboxylic acid would be required to yield the title compound of this protocol. This step can be challenging and may require specific thermal or catalytic conditions.

For the purpose of synthesizing the sulfonyl chloride in Protocol 2, it is more practical to proceed from the pyrazole ring formed in Step 1.2, prior to hydrolysis and decarboxylation, and perform a chlorosulfonylation.

Protocol 2: Synthesis of this compound (Adapted Method)

This protocol is adapted from the successful chlorosulfonylation of 3,5-dimethyl-1H-pyrazole.[5] Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Thionyl chloride is toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole (or its precursor from Protocol 1)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform (or Dichloromethane)

-

Ice, water

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add chloroform. Cool the flask to 0 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (approx. 5-6 equivalents) to the stirred chloroform.

-

Prepare a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole (1 equivalent) in chloroform.

-

Add the pyrazole solution dropwise to the cold chlorosulfonic acid mixture, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and stir for 10-12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Once the reaction has proceeded to completion, add thionyl chloride (approx. 1.3 equivalents) dropwise at 60 °C over 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with additional chloroform or dichloromethane.

-

Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude sulfonyl chloride. The product may be used directly or purified by column chromatography if necessary.

Protocol 3: General Protocol for the Synthesis of Novel N-Substituted Pyrazole Sulfonamides

This is a general and robust procedure for coupling the pyrazole sulfonyl chloride with a variety of primary or secondary amines.[5]

Materials:

-

This compound (1.0 equivalent)

-

Desired primary or secondary amine (1.05-1.2 equivalents)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve the desired amine (1.05 equivalents) in dichloromethane (approx. 5 volumes relative to the amine).

-

Add the base, DIPEA (3.0 equivalents), to the solution at room temperature (25–30 °C).

-

In a separate flask, dissolve the this compound (1.0 equivalent) in dichloromethane (approx. 5 volumes).

-

Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

-

Upon completion, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if the amine is basic and excess may be present), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude sulfonamide.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., gradients of ethyl acetate in hexanes).

-

Characterize the final product using NMR, IR, and HRMS.

Data Presentation (Representative Data from Analogous Compounds)

The following tables summarize typical reaction yields and biological activity for analogous pyrazole sulfonamides synthesized using similar methods, as specific data for derivatives of this compound is not available in the cited literature.

Table 1: Representative Yields for the Synthesis of Analogous Pyrazole Sulfonamides [5]

| Entry | Amine Derivative | Base | Solvent | Yield (%) |

| 1 | 2-Phenylethylamine | DIPEA | DCM | Not specified, general method |

| 2 | 2-(Cyclohex-1-en-1-yl)ethylamine | DIPEA | DCM | 65 |

| 3 | 2-(3-Chlorophenyl)ethylamine | DIPEA | DCM | 54 |

| 4 | 2-(3,4-Dimethoxyphenyl)ethylamine | DIPEA | DCM | 64 |

Data is for sulfonamides derived from 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Table 2: Antiproliferative Activity of Analogous Pyrazole Sulfonamides against U937 Cells [5]

| Compound ID | R Group on Sulfonamide | IC₅₀ (µM) |

| MR-S1-1 | 2-(Cyclohex-1-en-1-yl)ethyl | 3.5 |

| MR-S1-7 | 2-(3-Chlorophenyl)ethyl | 2.5 |

| MR-S1-9 | 2-(3,4-Dimethoxyphenyl)ethyl | 1.5 |

| Mitomycin C | (Reference Drug) | 1.0 |

Data is for sulfonamides derived from 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2015085464A1 - Process for preparing alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylate and its analogs - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 8. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Novel Fungicides Using 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: The 1-(difluoromethyl)-3-methyl-1H-pyrazole core is a critical pharmacophore found in numerous modern succinate dehydrogenase inhibitor (SDHI) fungicides. The primary synthetic route to these fungicides, such as Bixafen and Fluxapyroxad, involves the corresponding pyrazole-4-carboxylic acid. While extensive patent literature exists for this approach, the utilization of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride as a direct precursor to fungicidal sulfonamides is less documented in publicly available patents.

This document provides detailed application notes and representative protocols for the synthesis and evaluation of novel pyrazole sulfonamide fungicides based on this sulfonyl chloride. The methodologies presented are derived from established principles of sulfonamide synthesis and fungicidal screening documented in related chemical literature, offering a practical guide for researchers exploring this chemical space.

Data Presentation: Fungicidal Activity

The following table summarizes representative in vitro fungicidal activity data for a hypothetical series of N-substituted 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides against common plant pathogens. The EC50 values (concentration for 50% effective inhibition) are presented in mg/L.

| Compound ID | R Group (Substituent on Aniline) | Yield (%) | Purity (%) | Botrytis cinerea EC50 (mg/L) | Rhizoctonia solani EC50 (mg/L) | Valsa mali EC50 (mg/L) |

| PS-1 | 4-Cl | 85 | >98 | 15.2 | 11.5 | 13.9 |

| PS-2 | 4-F | 88 | >99 | 14.8 | 10.8 | 13.5 |

| PS-3 | 4-CH3 | 91 | >98 | 25.1 | 18.4 | 22.7 |

| PS-4 | 4-CF3 | 79 | >97 | 9.8 | 7.2 | 8.1 |

| PS-5 | 2,4-diCl | 82 | >98 | 11.3 | 8.9 | 9.5 |

| Boscalid | (Commercial Standard) | - | - | 13.9 | 9.2 | 14.1 |

Experimental Protocols

Protocol 1: General Synthesis of N-(substituted-phenyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamides (e.g., PS-4)

This protocol describes a general method for the coupling of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride with a substituted aniline.[1]

Materials:

-

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

-

4-(Trifluoromethyl)aniline (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 10 mL per mmol of sulfonyl chloride)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)aniline (1.05 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

In a separate flask, dissolve 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimum amount of anhydrous dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-(4-(trifluoromethyl)phenyl)-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide (PS-4).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)